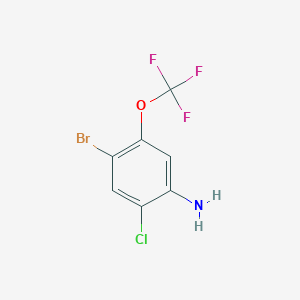

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline

Descripción general

Descripción

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is an organic compound. It is similar to compounds like “4-Bromo-2-(trifluoromethyl)aniline” which has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group bound to a pyrazole . It has a molecular formula of C7H4BrClF3NO. The compound has a molecular weight of 256.02 .Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder with a melting point of 121-123 °C. It has a refractive index of 1.5130, a boiling point of 98-100 °C/15 mmHg, and a density of 1.691 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Potential Use in Nonlinear Optical Materials

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline has potential applications in nonlinear optical (NLO) materials. Studies involving similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline, have explored their vibrational analysis and theoretical computations, which are significant for understanding the properties essential for NLO applications. Such compounds have been analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques, and computational methods like density functional theory to understand hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (Revathi et al., 2017).

Applications in Agrochemical Intermediates

An important aspect of this compound is its role as an intermediate in agrochemical synthesis. For example, 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been synthesized as an agrochemical intermediate, demonstrating the potential utility of similar compounds in this field. The process involved brominating agents and methylene dichloride-water as a solvent, achieving high yield and purity (Ding Zhi-yuan, 2011).

Role in Crystal Structure Formation

Compounds like this compound contribute to the formation of crystal structures due to their specific substituents. Studies on similar aniline derivatives have shown how chloro, bromo, and other substituents affect the crystal structures, indicating the potential role of this compound in forming unique crystal structures (Dey et al., 2003).

Epoxy Systems with Improved Water Resistance

Another application is in the field of epoxy systems, where compounds like N,N-Bis(2, 3-epoxypropyl) aniline containing bromo, chloro, and trifluoromethyl substituents have been synthesized and cured with aromatic diamines. These studies suggest that similar compounds can significantly improve water resistance in epoxy systems, which is valuable in various industrial applications (Johncock & Tudgey, 1983).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process. It’s also noted that the compound may have an impact on the respiratory system .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound might interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting that it might affect similar pathways.

Pharmacokinetics

Similar compounds have been studied for their metabolic fate and urinary excretion in rats , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

It’s noted that similar compounds have antimicrobial effects , suggesting that this compound might have similar effects.

Action Environment

It’s known that similar compounds should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . They should also be kept away from strong oxidizing agents .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity. This compound’s unique structure allows it to form stable complexes with target proteins, which can be crucial for its inhibitory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to have antimicrobial effects . This compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity . At higher doses, toxic or adverse effects can be observed. These effects can include cellular toxicity, organ damage, and other systemic effects. It is crucial to determine the threshold doses that elicit beneficial versus harmful effects to optimize its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its metabolic fate and urinary excretion have been studied in rats using advanced spectroscopic methods . These studies help in understanding how the compound is processed in the body and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJNDMRLBQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235890 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115844-00-3 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115844-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)